molecular formula C14H20ClNO3 B1142162 (4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride CAS No. 112960-16-4

(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride

Cat. No.: B1142162
CAS No.: 112960-16-4
M. Wt: 285.76 g/mol
InChI Key: DCFXOTRONMKUJB-KYSPHBLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride (CAS: 300576-59-4), commonly referred to as PD 128907 hydrochloride, is a chiral benzopyrano-oxazine derivative with the molecular formula C₁₄H₁₉NO₃·HCl and a molecular weight of 285.76 g/mol . It functions as a dopamine receptor agonist with marked selectivity for the D₃ receptor subtype over D₂ and D₄ receptors . The compound’s stereochemistry and fused chromeno-oxazine backbone contribute to its unique binding profile. PD 128907 has been extensively studied for its role in modulating dopaminergic pathways, particularly in neuropsychiatric disorders such as schizophrenia and Parkinson’s disease .

Mechanism of Action

Q & A

Basic Research Questions

Q. What synthetic routes are reported for this compound, and how can researchers optimize reaction yields?

The compound is synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as described in Pd-mediated methodologies . Alternatively, refluxing intermediates with chloranil in xylene (5–30 hours) followed by NaOH treatment and recrystallization from methanol is used for analogous chromeno-oxazine derivatives . To optimize yields, researchers should vary reaction time, temperature, and catalyst loading while monitoring progress via TLC or HPLC.

Q. What spectroscopic techniques are critical for structural confirmation?

Key techniques include:

  • NMR spectroscopy : Assign stereochemistry using 1^1H- and 13^13C-NMR to verify the (4aR,10bR) configuration .
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm1^{-1}) and ether (1100–1250 cm1^{-1}) functional groups .
  • Mass spectrometry : Validate molecular weight (C14_{14}H20_{20}ClNO3_3; calc. 285.12 g/mol) against experimental data .

Q. Which receptor targets are associated with this compound, and how are binding affinities assessed?

The compound acts as a dopamine D3_3 receptor antagonist and μ-opioid receptor ligand . Binding assays using 3^3H-labeled ligands (e.g., 3^3H-spiperone for D2_2/D3_3) in transfected cell membranes are standard. Competitive displacement curves (IC50_{50}) and Schild analysis quantify affinity .

Q. Advanced Research Challenges

Q. How can researchers resolve discrepancies in reported receptor selectivity profiles?

Discrepancies may arise from receptor subtype promiscuity (e.g., D3_3 vs. D2_2) or assay conditions (cell line, radioligand). To address this:

  • Use CHO-K1 cells expressing human D1_1, D2_2, and D3_3 receptors under identical conditions .
  • Perform saturation binding with KdK_d/BmaxB_{max} calculations to rule out non-specific binding .

Q. What strategies are recommended for enantiomeric separation of the racemic mixture?

Chiral resolution methods include:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol (85:15) mobile phase .
  • Supercritical Fluid Chromatography (SFC) : CO2_2-methanol modifiers enhance resolution of stereoisomers .

Q. How can metabolic stability be evaluated for in vivo PET tracer applications?

As a precursor for 11^{11}C-labeled PET tracers, metabolic stability is assessed via:

  • Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS/MS .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction .

Q. What analytical methods validate purity in complex biological matrices?

  • HPLC-UV/FLD : Use C18 columns with acetonitrile:ammonium acetate gradients (e.g., 75:25 v/v) .
  • LC-HRMS : Confirm absence of impurities (<0.1%) with exact mass measurements (e.g., m/z 285.12 ± 2 ppm) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in aqueous vs. organic solvents?

Discrepancies often stem from pH-dependent ionization (pKa ~9.5 for phenolic OH). Methodological steps:

  • Measure solubility in buffered solutions (pH 1–13) using shake-flask methods .
  • Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility .

Q. What experimental controls are essential for in vivo PET imaging studies?

  • Blocking studies : Pre-dose with cold compound to confirm receptor-specific signal .
  • Metabolite correction : Analyze plasma samples at timed intervals to account for radiolabeled metabolites .

Q. Methodological Recommendations

Q. How can researchers mitigate oxidative degradation during storage?

  • Store lyophilized powder at -20°C under argon .
  • Add antioxidants (e.g., 0.1% BHT) to stock solutions in DMSO .

Comparison with Similar Compounds

Structural and Functional Analogues

(+)-PHNO [(+)-4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride]

  • Structural Differences: While PD 128907 features a chromeno[4,3-b]oxazine core, (+)-PHNO incorporates a naphtho[1,2-b]oxazine system, altering ring fusion geometry .
  • Receptor Selectivity: Both compounds are D₂/D₃ agonists, but PD 128907 exhibits 18-fold higher selectivity for D₃ (Ki = 1.43 nM) over D₂L (Ki = 20 nM), whereas (+)-PHNO shows balanced D₂/D₃ affinity .
  • Applications: (+)-PHNO is utilized in PET imaging for D₂/D₃ receptor occupancy studies, whereas PD 128907 is primarily a research tool for dissecting D₃-specific pathways .

Quinpirole

  • Functional Outcomes : Unlike PD 128907, quinpirole induces hyperlocomotion at low doses due to D₂ activation, whereas PD 128907 suppresses locomotion via D₃-mediated presynaptic inhibition .

Chromeno[2,3-d]pyrimidine Derivatives (e.g., Compounds 9a–d)

  • Structural Basis: These derivatives, such as 9a–d, share a chromeno-oxazine scaffold but incorporate pyrimidine rings and chlorophenyl substituents .
  • Activity: Unlike PD 128907, these compounds exhibit anti-proliferative effects in cancer models, highlighting how minor structural modifications redirect pharmacological activity .

Pharmacological Data Comparison

Table 1: Receptor Affinity and Selectivity of Dopaminergic Agonists

Compound D₃ Ki (nM) D₂L Ki (nM) D₃/D₂ Selectivity Key Applications
PD 128907 Hydrochloride 1.43 20 14:1 D₃ receptor studies
(+)-PHNO 2.1 3.5 ~1:1.7 PET imaging
Quinpirole 20 30 ~1:1.5 Broad D₂/D₃ activation

Table 2: In Vivo Effects

Compound DA Synthesis Inhibition Locomotor Activity (Low Dose) Stereotypy (High Dose)
PD 128907 Hydrochloride Strong (mesolimbic > striatal) Suppression Induced with D₁ agonists
Quinpirole Moderate Stimulation Rare

Key Distinctions

Receptor Selectivity: PD 128907’s D₃ preference contrasts with the balanced D₂/D₃ activity of (+)-PHNO and quinpirole .

Structural Backbone: Chromeno-oxazine derivatives (e.g., PD 128907) prioritize dopaminergic modulation, whereas naphtho-oxazines (e.g., (+)-PHNO) or pyrimidine hybrids (e.g., 9a–d) diversify into imaging or oncology .

Behavioral Outcomes : PD 128907’s biphasic locomotor effects (suppression at low doses, stimulation at high doses) underscore its dual presynaptic and postsynaptic actions, a feature absent in quinpirole .

Properties

CAS No.

112960-16-4

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

(4aS,10bS)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride

InChI

InChI=1S/C14H19NO3.ClH/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15;/h3-4,8,12,14,16H,2,5-7,9H2,1H3;1H/t12-,14-;/m0./s1

InChI Key

DCFXOTRONMKUJB-KYSPHBLOSA-N

SMILES

CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl

Isomeric SMILES

CCCN1CCO[C@@H]2[C@@H]1COC3=C2C=C(C=C3)O.Cl

Canonical SMILES

CCCN1CCOC2C1COC3=C2C=C(C=C3)O.Cl

Synonyms

(4aR,10bR)-4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol; hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride
(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.